molecular formula C11H22O B8471730 2,2-Dimethyl-3-nonanone

2,2-Dimethyl-3-nonanone

Cat. No.: B8471730
M. Wt: 170.29 g/mol
InChI Key: BRQQAEGACQZSTI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-nonanone is an aliphatic ketone with the molecular formula C11H22O and a molecular weight of 170.29 g/mol . As a member of the ketone family, this compound is characterized by a carbonyl group bonded to two alkyl groups, one of which features a tertiary carbon structure . While specific pharmacological and toxicological data for this compound is limited in the public domain, structurally similar ketones are known to be used in various research applications, including the study of flavor and fragrance agents, where they can impart green, herbal, and fruity notes . Other related ketones have been investigated for their biological activity and potential interactions with enzymes such as acyl-coenzyme A thioesterases . Researchers value this compound as a building block and intermediate in organic synthesis and chemical process development. This product is provided for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,2-dimethylnonan-3-one

InChI

InChI=1S/C11H22O/c1-5-6-7-8-9-10(12)11(2,3)4/h5-9H2,1-4H3

InChI Key

BRQQAEGACQZSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

(1) 3,3-Dimethyl-2-hexanone (C8_8H16_{16}O)

  • Key Differences : Shorter carbon chain (C8 vs. C11) and methyl branching at the third carbon.
  • Implications: Lower molecular weight (128.21 vs. 170.29) suggests reduced boiling point and viscosity compared to 2,2-Dimethyl-3-nonanone. Branched structures typically exhibit lower melting points and higher volatility than linear isomers due to decreased van der Waals interactions .

(2) 3-(Hydroxymethyl)-2-nonanone (C10_{10}H20_{20}O2_2)

  • Key Differences : Additional hydroxymethyl (-CH2_2OH) group at the third carbon.
  • Implications: The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like water or ethanol. This contrasts with this compound, where nonpolar branching dominates, favoring solubility in hydrophobic media .

(3) 3,7-Dimethylnonane (C11_{11}H24_{24})

  • Key Differences : Lacks a ketone group, classified as a branched alkane.
  • Implications: The absence of a polar functional group results in significantly lower reactivity and higher hydrophobicity. For example, 3,7-Dimethylnonane’s boiling point (estimated ~190–200°C for alkanes of similar size) would be lower than ketones of comparable molecular weight due to weaker intermolecular forces .

Research Findings and Trends

Branching Effects: Branched ketones like 3,3-Dimethyl-2-hexanone exhibit 10–15% lower boiling points than their linear counterparts (e.g., 2-hexanone) due to reduced surface area for intermolecular interactions .

Oxygen-Containing Groups: Hydroxymethyl-substituted ketones (e.g., 3-(Hydroxymethyl)-2-nonanone) demonstrate increased hydrogen-bonding capacity, correlating with higher solubility in aqueous solutions compared to alkyl-substituted ketones .

Alkane vs. Ketone Properties: Alkanes like 3,7-Dimethylnonane lack the electron-withdrawing ketone group, making them less reactive in oxidation or nucleophilic addition reactions. Their applications diverge significantly, with alkanes often used as solvents or fuels, while ketones serve as intermediates in organic synthesis .

Q & A

Q. What are the recommended synthetic pathways for 2,2-Dimethyl-3-nonanone in laboratory settings?

Methodological Answer: The synthesis of branched ketones like this compound typically involves:

  • Claisen condensation : Reacting esters with strong bases (e.g., NaH) to form β-keto esters, followed by decarboxylation.
  • Oxidation of secondary alcohols : Using oxidizing agents like pyridinium chlorochromate (PCC) to convert 2,2-dimethyl-3-nonanol to the ketone.
  • Friedel-Crafts acylation : For introducing acyl groups to branched alkanes, though steric hindrance may require optimized Lewis acid catalysts (e.g., AlCl₃) .

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purify crude products via fractional distillation or column chromatography to isolate the ketone .

Q. How can researchers validate the purity of this compound for experimental use?

Methodological Answer: Purity validation requires a multi-technique approach:

  • Gas Chromatography (GC) : Quantify impurities using a polar capillary column (e.g., DB-WAX) and flame ionization detection (FID).
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on characteristic peaks for the ketone carbonyl (~210 ppm in ¹³C NMR) and methyl branching (δ 0.8–1.2 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 184 for C₁₁H₂₂O⁺) and fragmentation patterns .

Q. Table 1: Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource
Molecular Weight184.29 g/molCalculated
Boiling Point~220–230°C (estimated)Analogous data
SolubilityLow in water; soluble in organic solvents

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone carbonyl is electrophilic, making it prone to nucleophilic attacks .
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in ketone reductions) .
  • Software Tools : Use Gaussian or ORCA for energy minimization and transition-state analysis .

Q. What strategies resolve contradictions in spectroscopic data for branched ketones like this compound?

Methodological Answer: Contradictions often arise from:

  • Steric effects : Altered coupling constants in NMR due to hindered rotation.
  • Isomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to distinguish between structural isomers.
  • Baseline noise in GC/MS : Optimize ionization parameters (e.g., electron impact vs. chemical ionization) .

Q. Table 2: Common Spectral Contradictions and Resolution Strategies

ContradictionResolution TechniqueReference
Overlapping NMR peaksVariable-temperature NMR or deuterated solvents
Ambiguous MS fragmentationHigh-resolution MS (HRMS)

Q. What are the unexplored research applications of this compound in material science?

Methodological Answer:

  • Polymer Plasticizers : Investigate its efficacy in PVC formulations by measuring glass transition temperature (Tg) reductions via differential scanning calorimetry (DSC).
  • Surface Coatings : Assess hydrophobicity using contact angle measurements and compare with commercial ketone-based coatings .
  • Catalyst Design : Screen metal-organic frameworks (MOFs) for selective adsorption of branched ketones .

Q. How can researchers address gaps in thermodynamic data for this compound?

Methodological Answer:

  • Calorimetry : Measure enthalpy of combustion using bomb calorimetry.
  • Vapor Pressure Curves : Employ static or dynamic methods with a pressure gauge and temperature-controlled cell .
  • Collaborative Data Sharing : Cross-validate results with databases like NIST Chemistry WebBook .

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